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Compound of Interest

Compound Name:
4-Fluoro-5-methoxy-2-methyl-1H-

indole

Cat. No.: B1343830 Get Quote

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of

numerous natural products and pharmaceuticals.[1] The strategic incorporation of fluorine into

such scaffolds is a widely recognized strategy to modulate key drug-like properties, including

metabolic stability, lipophilicity, and binding affinity.[2] 4-Fluoro-5-methoxy-2-methyl-1H-
indole is a compound of interest within this class, representing a potential building block for

novel therapeutic agents.

However, for any compound to be a viable drug candidate, it must first be soluble. Aqueous

solubility is a critical physicochemical property that governs a drug's absorption, distribution,

and overall bioavailability.[3][4] Poor solubility is a leading cause of failure for promising drug

candidates in preclinical and clinical development.[3] Therefore, a thorough understanding and

accurate determination of the solubility of 4-Fluoro-5-methoxy-2-methyl-1H-indole are

paramount for any research and development program involving this molecule.

This technical guide provides a comprehensive overview of the solubility characteristics of 4-
Fluoro-5-methoxy-2-methyl-1H-indole. It is designed for researchers, chemists, and drug

development professionals, offering insights into the factors governing its solubility, detailed

protocols for its experimental determination, and guidance on interpreting the resulting data.

Physicochemical Profile
The solubility of a compound is intrinsically linked to its fundamental physicochemical

properties. While extensive experimental data for this specific molecule is not widely published,
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a profile can be assembled from available data and computational predictions.

Property Value Source

Molecular Formula C₁₀H₁₀FNO [5]

Molar Mass 179.19 g/mol [5]

Appearance
Colorless crystalline powder

(predicted)
[6]

Predicted logP 2.6 [1]

Predicted Boiling Point 327.3±37.0 °C [7]

Note: logP (octanol-water partition coefficient) is a measure of lipophilicity. Predicted values are

computationally generated and should be confirmed experimentally.

Molecular Structure and its Influence on Solubility
The solubility of 4-Fluoro-5-methoxy-2-methyl-1H-indole is a complex interplay of its

constituent functional groups. Understanding these contributions is key to predicting its

behavior in various solvent systems.

Indole Ring: The bicyclic aromatic indole core is largely nonpolar and hydrophobic, which

tends to decrease solubility in aqueous media. The N-H group can act as a hydrogen bond

donor, slightly mitigating this effect.

Fluorine Atom (C4): The incorporation of fluorine can have multifaceted effects. Its high

electronegativity can create localized dipoles, but it can also increase the overall lipophilicity

of the molecule, potentially lowering aqueous solubility.[8] A key advantage of fluorination is

its ability to block metabolic oxidation at that position, enhancing metabolic stability.

Methoxy Group (C5): The oxygen atom in the methoxy group (-OCH₃) can act as a hydrogen

bond acceptor, which may slightly improve solubility in polar protic solvents like water.

However, the methyl portion adds to the molecule's lipophilic character.

Methyl Group (C2): The methyl group (-CH₃) is nonpolar and contributes to the molecule's

hydrophobicity, generally leading to decreased aqueous solubility.
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4-Fluoro-5-methoxy-2-methyl-1H-indole

Influence on Aqueous Solubility

Predicted Effects
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Caption: Key structural features of 4-Fluoro-5-methoxy-2-methyl-1H-indole and their
predicted impact on aqueous solubility.

Experimental Determination of Solubility
Accurate solubility measurement is essential. Two primary types of solubility are determined in

drug discovery: kinetic and thermodynamic.[9]

Kinetic Solubility: Measures the concentration of a compound upon its precipitation from a

supersaturated solution (typically from a DMSO stock). It's a high-throughput method used

for early-stage screening of compound libraries.[9][10]

Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable

crystalline form of a compound in a given solvent. It is the "gold standard" measurement,

crucial for later-stage development, but is more time- and resource-intensive.[3][10]
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Protocol 1: Thermodynamic Solubility via Shake-Flask
Method
This method is considered the most reliable for determining equilibrium solubility and is based

on the principle of achieving equilibrium between the dissolved solute and excess solid drug.[3]

[9]

Rationale: By ensuring a saturated solution is in equilibrium with the solid phase, this method

measures the maximum concentration of the compound that can be dissolved under specific

conditions (e.g., solvent, pH, temperature), reflecting its true thermodynamic solubility.

Step-by-Step Methodology:

Preparation: Add an excess amount of solid 4-Fluoro-5-methoxy-2-methyl-1H-indole to a

series of vials containing the desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS)

at pH 7.4). The amount should be sufficient to ensure undissolved solid remains at the end of

the experiment.

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C

or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach

equilibrium.

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid

settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles

are disturbed.

Filtration: Filter the supernatant through a low-binding 0.22 µm syringe filter to remove any

remaining microscopic particles.

Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration

of the dissolved compound using a validated analytical method, such as High-Performance

Liquid Chromatography (HPLC) with UV detection.[4]

Validation: (Self-Validating Step) Analyze the remaining solid at the bottom of the vial using

techniques like X-ray powder diffraction (XRPD) to ensure the compound has not changed
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its crystalline form (polymorph) during the experiment.

Protocol 2: Kinetic Solubility via Turbidimetric Method
This high-throughput method relies on adding a concentrated DMSO stock solution of the

compound to an aqueous buffer and detecting the point of precipitation using light scattering.

[11]

Rationale: In early drug discovery, hundreds of compounds must be screened quickly with

minimal material. This method provides a rapid assessment of solubility that is sufficient for

ranking compounds and identifying potential liabilities.[9]

Step-by-Step Methodology:

Stock Solution: Prepare a high-concentration stock solution of 4-Fluoro-5-methoxy-2-
methyl-1H-indole in 100% Dimethyl Sulfoxide (DMSO) (e.g., 10 mM).

Assay Plate Preparation: Add the aqueous buffer of interest (e.g., PBS, pH 7.4) to the wells

of a 96-well microplate.

Titration: Use a liquid handler to perform serial additions of the DMSO stock solution into the

aqueous buffer in the microplate.

Precipitation Detection: After each addition and a brief mixing period, measure the turbidity

(light scattering) of each well using a nephelometer or a plate reader capable of absorbance

measurements.

Data Analysis: The kinetic solubility is defined as the concentration at which a significant

increase in turbidity is observed, indicating the onset of precipitation.[11]
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Caption: Experimental workflow for the Shake-Flask method of determining thermodynamic
solubility.

Data Interpretation and Application
The solubility data obtained from these experiments are crucial for guiding drug development

decisions:

Low Solubility (<10 µM): Compounds in this range often face significant challenges with oral

absorption and may require advanced formulation strategies like amorphous solid

dispersions or lipid-based formulations.

Moderate Solubility (10-100 µM): These compounds may be developable but could benefit

from salt formation or particle size reduction to enhance dissolution rates.

High Solubility (>100 µM): Compounds with high solubility are generally less likely to have

absorption limited by their solubility, which is a highly desirable trait.

The pH dependence of solubility is also a critical factor. For an indole derivative like this, which

is weakly acidic at the N-H position, solubility may vary across the physiological pH range of

the gastrointestinal tract. Determining solubility at different pH values (e.g., pH 1.2, 4.5, and

6.8) is recommended for a complete profile.[3]

Conclusion
4-Fluoro-5-methoxy-2-methyl-1H-indole is a fluorinated indole derivative with potential

applications in drug discovery. Its solubility profile is governed by a balance of hydrophobic

features (indole core, methyl group) and moieties capable of hydrogen bonding (N-H, methoxy

group). The strategic placement of the fluorine atom is expected to enhance metabolic stability,

a key feature for drug candidates.

Accurate and reliable determination of both kinetic and thermodynamic solubility is a non-

negotiable step in the preclinical development of this and related compounds. The protocols

outlined in this guide, particularly the gold-standard Shake-Flask method, provide a robust

framework for generating the critical data needed to assess its viability, guide formulation

development, and ultimately unlock its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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